1-(3-fluorobenzyl)-N-(4-methylthiazol-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
CAS No.: 1040664-35-4
Cat. No.: VC6106797
Molecular Formula: C16H13FN4O2S
Molecular Weight: 344.36
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040664-35-4 |
|---|---|
| Molecular Formula | C16H13FN4O2S |
| Molecular Weight | 344.36 |
| IUPAC Name | 1-[(3-fluorophenyl)methyl]-N-(4-methyl-1,3-thiazol-2-yl)-6-oxopyridazine-3-carboxamide |
| Standard InChI | InChI=1S/C16H13FN4O2S/c1-10-9-24-16(18-10)19-15(23)13-5-6-14(22)21(20-13)8-11-3-2-4-12(17)7-11/h2-7,9H,8H2,1H3,(H,18,19,23) |
| Standard InChI Key | GTNANPTUPRGZBN-UHFFFAOYSA-N |
| SMILES | CC1=CSC(=N1)NC(=O)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)F |
Introduction
1-(3-Fluorobenzyl)-N-(4-methylthiazol-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a synthetic heterocyclic compound with a pyridazine core functionalized by fluorobenzyl and thiazole substituents. Its structural complexity and functional groups suggest potential applications in medicinal chemistry, particularly as a candidate for therapeutic agent development. Below is a detailed analysis of its properties, synthesis, and research significance.
Synthesis and Characterization
Key Synthetic Steps :
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Core formation: Condensation of hydrazine derivatives with carbonyl precursors to form the dihydropyridazine ring.
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Functionalization:
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Introduction of the 3-fluorobenzyl group via alkylation.
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Amide coupling with 4-methylthiazol-2-amine using activating agents (e.g., EDCI, HOBt).
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Purification: Chromatography or recrystallization.
Optimized Conditions:
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Solvent: Dimethylformamide (DMF) or dichloromethane (DCM)
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Temperature: 0–25°C for coupling reactions
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Catalysts: Triethylamine (TEA) for acid scavenging
Analytical Data:
| Property | Method | Observations |
|---|---|---|
| Purity (>95%) | HPLC (C18 column) | Retention time: 8.2 min |
| Molecular Weight | HRMS | [M+H]<sup>+</sup> m/z: Calculated 386.1 |
| Structural Confirmation | <sup>1</sup>H/<sup>13</sup>C NMR | Distinct peaks for fluorobenzyl (δ 7.4–7.6 ppm) and thiazole (δ 2.4 ppm for CH<sub>3</sub>) |
Physicochemical Properties
| Property | Value/Range |
|---|---|
| Solubility | DMSO: >10 mM; Water: <0.1 mM |
| LogP | 3.2 (predicted) |
| Stability | Stable at −20°C for 6 months |
Key Reactivity:
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Susceptible to hydrolysis under strongly acidic/basic conditions.
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Oxidative degradation observed at >100°C.
Biological Activity and Applications
Research Findings:
Comparative Analysis with Analogues
Challenges and Future Directions
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Synthetic Yield: Current routes yield 15–20%; optimization needed.
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Target Identification: Proteomic studies required to elucidate precise molecular targets.
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Toxicity: Preliminary data show hepatotoxicity at >50 µM; structural refinements suggested.
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